N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide
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Overview
Description
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. Subsequent reactions with suitable benzoyl chloride derivatives yield the final compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE involves several molecular targets and pathways:
Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals and reduces oxidative stress.
Activation of Antioxidant Enzymes: It activates enzymes like superoxide dismutase (SOD) and catalase, which protect cells against oxidative damage.
Modulation of Signaling Pathways: The compound modulates pathways such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE
- N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLBUTANAMIDE
Uniqueness
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H26N4O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C19H26N4O2S/c1-5-6-7-15(24)20-14-10-8-13(9-11-14)17(25)21-18-23-22-16(26-18)12-19(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,20,24)(H,21,23,25) |
InChI Key |
OGXLTZZFNJPMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C |
Origin of Product |
United States |
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